PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER
CAS No.: 121512-91-2
Cat. No.: VC20876135
Molecular Formula: C22H33NO12S
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121512-91-2 |
|---|---|
| Molecular Formula | C22H33NO12S |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H33NO12S/c1-8-36-22(21(29)30-7)9-16(32-13(4)26)18(23-11(2)24)20(35-22)19(34-15(6)28)17(33-14(5)27)10-31-12(3)25/h16-20H,8-10H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22-/m0/s1 |
| Standard InChI Key | YRNKAMQNPZMGQO-QDRUEPRISA-N |
| Isomeric SMILES | CCS[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
| SMILES | CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
| Canonical SMILES | CCSC1(CC(C(C(O1)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Introduction
Structural Properties and Chemical Identity
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER is a glycosyl donor derived from neuraminic acid (sialic acid) with several key modifications. It possesses a thioethyl group at the anomeric carbon position and multiple acetyl protecting groups on the hydroxyl moieties of the neuraminic acid backbone, with a methyl ester at the carboxylic acid position. These structural modifications enhance its stability and reactivity for various biochemical applications.
The compound features the following key identifiers and structural characteristics:
| Property | Value |
|---|---|
| CAS Number | 121512-91-2 |
| Molecular Formula | C22H33NO12S |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-ethylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
| Standard InChIKey | YRNKAMQNPZMGQO-QDRUEPRISA-N |
| Physical State | Solid |
| LogP | 0.65150 |
| PSA | 195.13000 |
| The compound's structural features include a complex carbohydrate framework with specific stereochemistry critical for its biological activity. The alpha configuration at the anomeric carbon, combined with the thioethyl group, provides distinctive reactivity in glycosylation reactions. |
Comparative Analysis with Related Compounds
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER should be distinguished from its close structural analog, PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER (CAS: 118977-26-7). While both compounds share similar acetylated neuraminic acid backbones and applications in glycobiology, they differ in their anomeric substituents:
Chemical Reactions and Reactivity
PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER participates in several types of chemical transformations that make it valuable in carbohydrate chemistry:
Glycosylation Reactions
As a glycosyl donor, the compound facilitates the formation of glycosidic bonds in the synthesis of complex carbohydrates, particularly sialosides. The thioethyl group at the anomeric position serves as an excellent leaving group during glycosylation reactions, promoting the stereoselective formation of alpha-glycosidic linkages characteristic of naturally occurring sialylated structures.
Deprotection Reactions
The acetyl protecting groups can be selectively removed under controlled conditions to reveal specific hydroxyl functionalities, allowing for regioselective modifications of the neuraminic acid structure. This selective deprotection is essential for creating partially acetylated derivatives with distinct biological activities .
Hydrolysis and Transesterification
The methyl ester functionality can undergo hydrolysis or transesterification reactions to produce the corresponding carboxylic acid or alternative esters, respectively, enabling further structural modifications and expanding the compound's utility in various synthetic pathways.
Biological Applications
The biological significance of PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER stems from its structural similarity to naturally occurring sialic acids, which play crucial roles in numerous biological processes.
Vaccine Development
The sialic acid moiety of the compound makes it valuable in developing conjugate vaccines against bacterial infections by exploiting pathogens' affinity for sialic acids on host cells. The compound serves as a building block for creating complex glycoconjugates that mimic pathogen recognition sites.
Antiviral Research
Due to structural similarities with natural sialic acids, this compound has been studied as a potential antiviral agent against influenza viruses by inhibiting viral neuraminidase activity essential for viral replication and spread. The modified structure enhances stability against enzymatic degradation, potentially improving its efficacy as an antiviral candidate.
Cell Signaling Studies
The compound facilitates studies on sialic acid-mediated cell signaling processes by providing structurally defined sialic acid derivatives that can be incorporated into complex carbohydrates for probing specific cellular interactions.
Analytical Characterization Techniques
Research involving PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER often employs various analytical techniques for characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and assessment of anomeric configuration
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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High-Performance Liquid Chromatography (HPLC) for purity assessment and isomer separation
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Infrared Spectroscopy (IR) for identification of functional groups
These techniques provide essential data for confirming compound identity, purity, and structural integrity before application in biological studies .
Research Trends and Future Directions
Current research trends involving PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER and related acetylated neuraminic acid derivatives focus on:
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Development of more efficient synthetic pathways with improved regioselectivity
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Exploration of structure-activity relationships in glycosylation reactions
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Investigation of potential applications in glycobiology and medicinal chemistry
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Creation of novel sialic acid-based glycoconjugates with enhanced biological properties
The compound's role in understanding sialic acid biochemistry contributes to broader research efforts in addressing infectious diseases, cancer, and other conditions where sialic acid recognition plays a significant role .
Comparative Efficacy in Glycosylation Studies
Research findings indicate that PER-O-ACETYL-alpha-THIOETHYL-N-ACETYLNEURAMINIC METHYL ESTER demonstrates specific advantages in glycosylation reactions compared to other glycosyl donors:
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